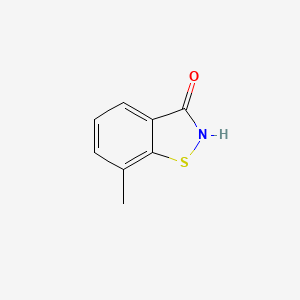
7-Methylbenzisothiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylbenzisothiazol-3(2H)-one is an organic compound belonging to the class of isothiazolinones. These compounds are known for their antimicrobial properties and are widely used as preservatives in various industrial and consumer products. The structure of this compound consists of a benzene ring fused with an isothiazole ring, with a methyl group attached to the seventh position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzisothiazol-3(2H)-one typically involves the cyclization of 2-mercaptobenzoic acid with diphenyl phosphoryl azide . Another method involves the reaction of 2-halobenzonitrile with an alkanethiol in a heterogeneous solvent system in the presence of a base to give 2-(alkylthio)benzonitrile, which is then cyclized with a halogenating agent .
Industrial Production Methods: Industrial production methods often utilize thiosalicylic acid as a starting material, which undergoes cyclization in the presence of a strong base . Another industrial method involves the oxidation of 2-(methylthio)benzamide to 2-(methylsulfinyl)benzamide, followed by cyclization with thionyl chloride .
化学反応の分析
Types of Reactions: 7-Methylbenzisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
7-Methylbenzisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in controlling microbial growth.
Medicine: Explored for its potential as an antifungal and antibacterial agent.
Industry: Widely used as a preservative in paints, adhesives, and cleaning products due to its antimicrobial properties
作用機序
The antimicrobial activity of 7-Methylbenzisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound targets the thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes . This results in the death of the microbial cells.
類似化合物との比較
1,2-Benzisothiazol-3-one: Similar structure but lacks the methyl group at the seventh position.
2-Methyl-1,2-benzisothiazolin-3-one: Similar structure with a methyl group at the second position.
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: A derivative with additional chlorine and octyl groups, used as a biocide.
Uniqueness: 7-Methylbenzisothiazol-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and antimicrobial efficacy. The presence of the methyl group at the seventh position can enhance its stability and effectiveness compared to other isothiazolinones.
特性
分子式 |
C8H7NOS |
|---|---|
分子量 |
165.21 g/mol |
IUPAC名 |
7-methyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)11-9-8(6)10/h2-4H,1H3,(H,9,10) |
InChIキー |
RWQJMHMLXGWMRS-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=O)NS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















